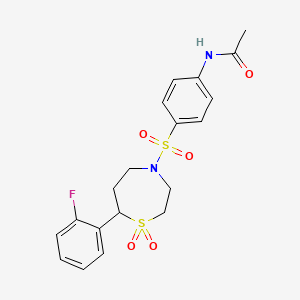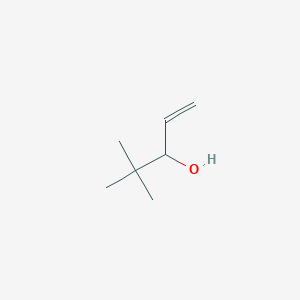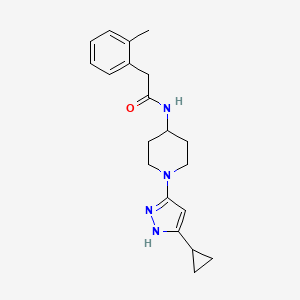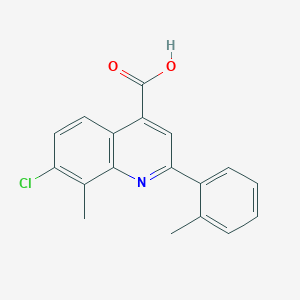![molecular formula C19H13F2N3S B2676535 4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105211-45-7](/img/structure/B2676535.png)
4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with a 4-fluorobenzylthio group and a 4-fluorophenyl group. Fluorobenzyl and fluorophenyl groups are commonly used in medicinal chemistry due to their ability to modulate the properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine ring system, which is a bicyclic structure containing two nitrogen atoms . The fluorobenzylthio and fluorophenyl groups would be attached to this core.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazolo[1,5-a]pyrazine core, for instance, could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could enhance its stability and lipophilicity, potentially improving its pharmacokinetic properties if it’s intended to be a drug molecule .Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of compounds with similar molecular structures has been extensively studied for their biological activities. For example, Hammam et al. (2005) synthesized a series of compounds tested against human cancer cell lines, showing significant anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). Similarly, Liu et al. (2019) developed new pyrazole derivatives evaluated for cytotoxicity and apoptotic activity, showing potent in vitro anti-proliferative activity against various cancer cell lines (Liu et al., 2019).
Anti-inflammatory and Analgesic Activities
Khalifa and Abdelbaky (2008) explored the anti-inflammatory and analgesic activities of new imidazolyl acetic acid derivatives. Their synthesized compounds demonstrated significant efficacy in reducing inflammation and pain in animal models (Khalifa & Abdelbaky, 2008).
Synthesis Techniques and Potential Applications
Research into synthesizing fluorinated pyrazoles and pyrazolines, as conducted by Surmont et al. (2011), highlights the potential of these compounds as building blocks in medicinal chemistry due to their functional groups allowing further functionalization (Surmont et al., 2011). Guerrini et al. (2010) and other studies have synthesized new derivatives to evaluate their binding properties and pharmacological activities, indicating the significance of fluorine atoms in enhancing biological activities (Guerrini et al., 2010).
Anticancer Properties
Compounds synthesized by Hassan et al. (2014) were tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment (Hassan et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3S/c20-15-5-1-13(2-6-15)12-25-19-18-11-17(23-24(18)10-9-22-19)14-3-7-16(21)8-4-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDOYOFFBAAIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676452.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2676455.png)
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2676457.png)

![N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2676459.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2676461.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2676468.png)

![2-Pyrazol-1-yl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2676470.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2676473.png)